N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring, a benzodioxine ring, and a carboxamide group
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-9-5-6-10-14(7-9)23-16(18-10)19-15(20)13-8-21-11-3-1-2-4-12(11)22-13/h1-7,13H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJPEWLTJQLGMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common method includes the reaction of 6-chloro-1,3-benzothiazol-2-amine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and analgesic properties.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of both benzothiazole and benzodioxine rings, which confer distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive review of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
It has a molecular weight of 468.4 g/mol and contains a benzothiazole ring, a benzodioxine structure, and a carboxamide group. The presence of these functional groups is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of 6-chloro-1,3-benzothiazol-2-amine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), often conducted in dimethylformamide (DMF) under reflux conditions .
Antiviral and Anticancer Properties
Research indicates that compounds related to benzothiazoles exhibit significant antiviral and anticancer activities. For instance, derivatives have shown potent inhibition against HIV-1 replication through the inhibition of HIV protease . Additionally, benzothiazole derivatives have been studied for their cytotoxic effects on various cancer cell lines. In particular, compounds similar to N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have demonstrated promising results in inhibiting the growth of human promyelocytic leukemic HL-60 cells .
Anti-inflammatory and Analgesic Effects
The compound has also been investigated for its anti-inflammatory and analgesic properties. Studies suggest that it may interact with specific enzymes involved in inflammatory pathways, potentially leading to reduced pain and inflammation in various models .
Antimicrobial Activity
Benzothiazole derivatives are recognized for their antimicrobial properties as well. Research has indicated that related compounds exhibit activity against a range of pathogens including bacteria and fungi . This suggests that N-(6-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine could be explored further for potential applications in treating infections.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Yaseen et al. (2006) | Demonstrated HIV protease inhibition by benzothiazole derivatives. |
| Kini et al. (2007) | Reported antitumor activity of related compounds against various cancer cell lines. |
| Gurupadayya et al. (2008) | Investigated anti-inflammatory effects in animal models. |
| Munirajasekhar et al. (2011) | Explored anthelmintic properties against parasitic infections. |
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming substituent positions. For example, the chloro-benzothiazole moiety shows distinct aromatic splitting patterns, while the benzodioxine protons exhibit diastereotopic splitting .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H] at m/z 363.04 for C) and fragmentation patterns .
- IR Spectroscopy : Detect carbonyl stretching (~1680 cm) and C-Cl bonds (~750 cm) .
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
- Standardize Assays : Use uniform protocols (e.g., MIC for antimicrobial activity, IC for cytotoxicity) to minimize variability. For example, ensure consistent cell lines (e.g., HepG2 for antitumor studies) and solvent controls (DMSO < 0.1%) .
- Meta-Analysis : Apply multivariate regression to correlate structural features (e.g., Cl substitution, benzodioxine conformation) with activity trends. Tools like ChemAxon or Schrödinger Suite enable quantitative structure-activity relationship (QSAR) modeling .
Advanced: What strategies improve yield in multi-step syntheses of this compound?
Q. Methodological Answer :
- Intermediate Stabilization : Protect reactive groups (e.g., amide nitrogen) with Boc or Fmoc groups during benzothiazole coupling .
- Catalytic Optimization : Screen Pd-based catalysts for Suzuki-Miyaura cross-coupling if aryl halide intermediates are used. For example, Pd(PPh) in toluene/ethanol at 90°C improves efficiency .
- Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at peak conversion .
Basic: How to design a stability study for this compound under varying pH conditions?
Q. Methodological Answer :
- Experimental Design :
- Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C.
- Sample aliquots at 0, 24, 48, and 72 hours.
- Analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Key Metrics : Calculate half-life () and identify degradation products (e.g., hydrolysis of the carboxamide group) using LC-MS .
Advanced: What computational tools predict the crystal structure of this compound?
Q. Methodological Answer :
- MERCURY or Materials Studio : Use powder XRD data to simulate crystal packing. For benzodioxine derivatives, expect monoclinic P2/c symmetry with hydrogen bonding between amide N-H and benzothiazole S atoms .
- Validation : Compare simulated vs. experimental XRD patterns (e.g., d-spacing ±0.02 Å tolerance) .
Basic: What safety protocols are mandatory when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DCM, triethylamine).
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow institutional guidelines aligned with Chemical Hygiene Plan standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
